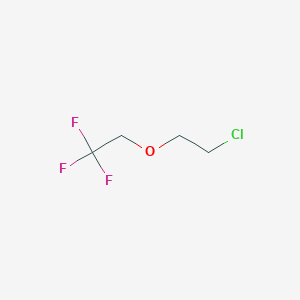

2-(2-Chloroethoxy)-1,1,1-trifluoroethane

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-(2-Chloroethoxy)-1,1,1-trifluoroethane involves various catalytic processes. For instance, trifluoroethene, a similar compound, can be catalytically synthesized with high selectivity in the hydrodechlorination of 1,1,2-trichlorotrifluoroethane, under specific temperature and pressure conditions using Bi–Pd supported on metal oxides (Ohnishi, Suzuki, & Ichikawa, 1991).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Chloroethoxy)-1,1,1-trifluoroethane, such as 1,2-Difluoro-1,1,2,2-tetrachloroethane, has been analyzed using electron diffraction methods revealing the existence of isomeric forms and providing detailed measurements of bond distances and angles (Iwasaki, Nagase, & Kojima, 1957).

Chemical Reactions and Properties

The chemical reactivity of related compounds includes the cleavage of unactivated carbon-chlorine bonds via a single electron transfer (SET) process using transition-metal catalysis, which can yield various fluorinated products with excellent yields (Xiaojun & Qing-Yun, 2012).

Physical Properties Analysis

The physical properties of compounds like 2-(2-Chloroethoxy)-1,1,1-trifluoroethane can be determined by studying similar chemicals. For instance, the vapor-phase catalytic reaction of 1,1,1-trifluoro-2-chloroethane with anhydrous hydrogen fluoride has been investigated, revealing high selectivity and providing insights into phase transitions of catalyst materials at different temperatures (Quan et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of fluorinated compounds, can be significantly different from their non-fluorinated counterparts due to the high electronegativity and small size of the fluorine atom. This affects various reaction pathways and product selectivities. For example, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a chemical intermediate, involves multiple steps including Hofmann degradation and oxidative chlorination (Hang-dong, 2010).

Scientific Research Applications

Overview of Chemical Reagents and Applications

2-(2-Chloroethoxy)-1,1,1-trifluoroethane plays a significant role in various scientific research areas due to its chemical properties. One notable application is in the field of organic synthesis, where related compounds, such as CF3SO2Cl (trifluoromethanesulfonyl chloride), are utilized for the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This reagent has shown to be versatile under reductive conditions, distinguishing it from its sodium counterpart which operates under oxidative conditions. The ability to perform electrophilic chlorination, particularly in enantioselective chlorinations, highlights the unique reactivity and application of such compounds in synthesizing complex molecules (Chachignon, Guyon, & Cahard, 2017).

Environmental Impacts and Contamination Studies

The presence of compounds like 1,4-dioxane, often associated with chlorinated solvents, in the environment has raised concerns over water contamination. Such compounds can migrate in groundwater, leading to widespread contamination of drinking water supplies. The ineffectiveness of common adsorption and membrane filtration techniques in remediation efforts underlines the need for alternative approaches. This situation underscores the importance of understanding the environmental fate and removal technologies for chlorinated ethoxy compounds and their derivatives (Godri Pollitt et al., 2019).

Advances in Solvent Applications

Research into bio-based solvents like 2-methyloxolane (2-MeOx) for the extraction of natural products suggests a shift towards environmentally friendly alternatives to conventional petroleum-based solvents. This reflects a broader trend in scientific research to identify and utilize compounds with lower environmental impacts and improved safety profiles for industrial and research applications. The comprehensive assessment of 2-MeOx, including its solvent power, extraction efficiency, toxicological profile, and environmental impacts, compared to traditional solvents like hexane, showcases the potential for chloroethoxy compounds in green chemistry (Rapinel et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-chloroethoxy)-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClF3O/c5-1-2-9-3-4(6,7)8/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPSSKGNQJKXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594105 | |

| Record name | 2-(2-Chloroethoxy)-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloroethoxy)-1,1,1-trifluoroethane | |

CAS RN |

1537-70-8 | |

| Record name | 2-(2-Chloroethoxy)-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloroethyl 2,2,2-trifluoroethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)